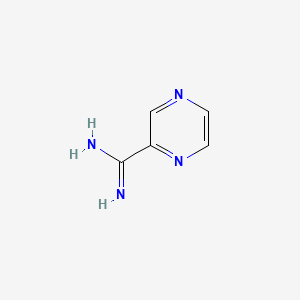

Pyrazine-2-carboximidamide

Description

Properties

IUPAC Name |

pyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-5(7)4-3-8-1-2-9-4/h1-3H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEVRMDYKKNRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332879 | |

| Record name | Pyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200928-43-4 | |

| Record name | Pyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes to Pyrazine-2-carboximidamide

Amidation and Imidization Strategies

The synthesis of this compound and its analogues often involves amidation and imidization reactions. A common approach is the condensation of pyrazine-2-carboxylic acids or their activated derivatives with appropriate amine sources. For instance, the synthesis of substituted amides of pyrazine-2-carboxylic acids has been achieved through the condensation of the corresponding acid chlorides with various anilines. nih.gov Another key reaction is the formation of the imidamide group, which can be accomplished through methods like the Pinner reaction. This involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which can then be treated with an amine to yield the desired carboximidamide.

A significant development in this area is the one-pot, three-component synthesis of 2-aryl-3-imidamide substituted 1,2-dihydroquinazolin-4(1H)-ones. researchgate.net This method utilizes o-aminobenzhydrazide, pyrazinecarbonitrile, and various arylaldehydes as coupling partners, showcasing an efficient route to complex molecules incorporating the this compound moiety. researchgate.net

Precursor Compounds and Reaction Optimization

The choice of precursor compounds significantly impacts the success and efficiency of the synthesis. Pyrazine-2-carbonitrile is a widely used starting material. thieme-connect.com For example, it can be reacted with hydroxylamine (B1172632) hydrochloride to produce N'-hydroxythis compound. The optimization of reaction conditions, such as solvent, temperature, and stoichiometry, is crucial for maximizing yields. For the synthesis of N'-hydroxythis compound from pyrazine-2-carbonitrile, controlling the pH (typically basic conditions of pH 9-10) and temperature (60–80°C) is essential for achieving good yields of 68–75%.

Similarly, pyrazine-2-carboxylic acid and its derivatives serve as important precursors. nih.govsmolecule.com The synthesis of pyrazine-2-carboximidohydrazide (B12341466), for instance, starts with pyrazine-2-carboxylic acid, which is then reacted with hydrazine (B178648) hydrate. smolecule.com Optimization of such reactions often involves exploring different coupling reagents, such as T3P (propyl phosphonic anhydride), EDCI, HOBt, DCC, HBTU, and TBTU, to facilitate the amide bond formation. rjpbcs.com The use of design of experiments (DoE) as a statistical tool for reaction optimization allows for the systematic investigation of multiple factors simultaneously, leading to improved yields and reduced impurity formation. acs.org

Novel Synthetic Approaches and Efficiency Improvements

Furthermore, the development of greener synthetic protocols is a growing area of interest. An efficient one-pot three-component synthesis of 2-aryl-3-imidamide substituted 1,2-dihydroquinazolin-4(1H)-ones highlights a more environmentally friendly approach compared to existing methods. researchgate.net The exploration of continuous flow synthesis also presents an opportunity for enhanced efficiency and scalability over traditional batch methods.

Derivatization Strategies of the this compound Core

The versatile core structure of this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives with potentially unique properties. These derivatization strategies focus on substitutions on the pyrazine (B50134) ring and modifications at the imidamide nitrogen atoms.

Substitution Reactions on the Pyrazine Ring System

The pyrazine ring is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. While the pyrazine ring is generally electron-deficient, making it less reactive towards electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a common and effective strategy. smolecule.com Halogenated pyrazines are particularly useful intermediates for these transformations. For example, 5-halogenated 1,2,4-triazolo[4,3-a]pyrazines have been shown to undergo tele-substitution reactions with amine nucleophiles, where the substitution occurs at the 8-position rather than the expected ipso-substitution at the 5-position. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for introducing aryl or heteroaryl groups onto the pyrazine ring. researchgate.net This has been demonstrated in the derivatization of pyrazine 2a, where arylboronic acids are coupled to the pyrazine core in the presence of a palladium catalyst. researchgate.net

| Reaction Type | Reagents and Conditions | Position of Substitution | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Toluene, Reflux | 8-position (tele-substitution) | beilstein-journals.org |

| Suzuki-Miyaura Coupling | Ar–B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃, dioxane/water, 85 °C | Varies | researchgate.net |

| Bromination | NBS, AIBN, CCl₄, 75 °C | Varies | researchgate.net |

Modifications at the Imidamide Nitrogen Atoms

The nitrogen atoms of the imidamide functional group provide another avenue for derivatization. These nitrogen atoms can be alkylated or acylated to introduce new substituents. For instance, the synthesis of novel heterocyclic sulfamoyl-phenyl-carboximidamides was achieved through the condensation of clinically applied sulfonamides with heterocyclic methyl carbimidates. researchgate.net This reaction effectively modifies one of the imidamide nitrogen atoms.

Furthermore, the imidamide group can participate in cyclization reactions to form new heterocyclic rings. The reaction of this compound hydrochloride with diethyl malonate under basic conditions leads to the formation of a dihydroxypyrimidine ring. thieme-connect.com Modifications can also involve the synthesis of N'-substituted derivatives, such as N'-(pyridin-2-ylmethyl) this compound, which can then be used as a ligand for the synthesis of metal complexes. researchgate.net The precise modification of nitrogen atoms has been shown to be a powerful strategy for tuning the properties of organic molecules. nih.gov

| Modification Type | Reactants | Product Type | Reference |

| N-Sulfonylation | Sulfonamides, Methyl Carbimidates | N-Sulfamoyl-carboximidamides | researchgate.net |

| Cyclization | Diethyl Malonate | Dihydroxypyrimidine | thieme-connect.com |

| N'-Alkylation | Pyridin-2-ylmethylamine | N'-Substituted Carboximidamide | researchgate.net |

Formation of Hybrid Molecules and Conjugates

The this compound scaffold is a valuable building block for creating hybrid molecules and conjugates, a strategy often employed in medicinal chemistry to combine different pharmacophores and potentially enhance biological activity. tandfonline.com The design of these hybrids involves linking the pyrazine core to other biologically active molecules, such as natural products. mdpi.com This molecular hybridization approach aims to yield potent therapeutic agents. tandfonline.com

Researchers have successfully synthesized a variety of hybrid compounds. For instance, piperine-carboximidamide hybrids have been developed, where the carboximidamide pharmacophore is bound to a piperine (B192125) backbone. tandfonline.comnih.gov Other examples include the hybridization with natural products like polyphenols (e.g., resveratrol (B1683913) analogs), flavonoids, and alkaloids. mdpi.com The synthesis often involves coupling the corresponding amidoximes with an acid derivative of the natural product. nih.govtandfonline.com For example, piperic acid can be coupled with various amidoximes using coupling agents like 1,1'-Carbonyldiimidazole (CDI) at room temperature to form the target hybrids. nih.govtandfonline.com Another approach involves creating coordination compounds by reacting pyrazine derivatives with metal ions like Mn(II), Fe(III), Co(II), and Ni(II), forming stable complexes. mdpi.com These complexes demonstrate the versatility of the pyrazine scaffold in coordination chemistry. mdpi.com

The following table summarizes some of the reported hybrid molecules incorporating a pyrazine moiety.

| Hybrid Class | Example Partner Molecule | Resulting Hybrid Type | Potential Application |

| Alkaloid Hybrids | Piperine | Piperine-Carboximidamide Hybrids tandfonline.comnih.gov | Anticancer tandfonline.com |

| Polyphenol Hybrids | Resveratrol | Pyrazine-based Resveratrol Analogs mdpi.com | Anticancer mdpi.com |

| Flavonoid Hybrids | Flavonoids | Flavono-Pyrazine Hybrids mdpi.com | Antitumor mdpi.com |

| Heterocyclic Conjugates | Piperazines | Pyrazine-Piperazine Conjugates rjpbcs.com | Antimicrobial, Antioxidant rjpbcs.com |

| Metal Complexes | Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide Metal Complexes mdpi.com | Antibacterial, Antifungal, Anticancer mdpi.com |

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms for the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and improving yields. The formation of the pyrazine ring itself can occur through various pathways, often involving condensation reactions. mdpi.com

One fundamental pathway is the Maillard reaction, particularly relevant in the formation of pyrazines in food chemistry, which can be adapted for synthetic purposes. mdpi.com A key biosynthetic pathway starts from L-threonine, which is oxidized by threonine dehydrogenase (Tdh) to produce the intermediate 2-amino-3-oxobutyrate. nih.gov This intermediate can then undergo spontaneous reactions to form the core pyrazine structure, such as 2,5-dimethylpyrazine (B89654) (2,5-DMP). nih.gov

For the synthesis of N'-hydroxythis compound, a common method involves the reaction of pyrazine-2-carbonitrile with hydroxylamine. The mechanism is proposed to proceed via the nucleophilic addition of hydroxylamine to the nitrile group, leading to the formation of an iminoxyl radical intermediate that is stabilized by resonance within the pyrazine ring. The synthesis of pyrazine-(2,3)-diones can proceed through a sequential three-component reaction involving an initial aza-Michael addition of a primary amine to a 1,2-diaza-1,3-diene. researchgate.net Another synthetic approach involves the diazidation of N-allyl malonamides followed by cyclization, which can be mediated thermally or by copper. researchgate.net

The table below outlines key mechanistic aspects in the synthesis of pyrazine derivatives.

| Reaction Type | Precursors | Key Intermediate | Mechanistic Feature |

| Biosynthesis Pathway | L-threonine | 2-amino-3-oxobutyrate nih.gov | Enzymatic oxidation followed by spontaneous condensation nih.gov |

| Amidoxime (B1450833) Formation | Pyrazine-2-carbonitrile, Hydroxylamine | Iminoxyl radical | Nucleophilic addition to nitrile group |

| Pyrazine-(2,3)-dione Synthesis | Primary amines, 1,2-diaza-1,3-dienes, Oxalyl chloride | - | Sequential three-component reaction via aza-Michael addition researchgate.net |

| Pyrazine Synthesis from Malonamides | N-allyl malonamides | Diazide intermediate | Diazidation followed by thermal or copper-mediated cyclization researchgate.net |

Isolation and Purification Methodologies

The isolation and purification of this compound and its derivatives are critical steps to ensure the chemical purity of the final products for subsequent analysis and application. A variety of standard and advanced chromatographic and non-chromatographic techniques are employed.

Commonly used methods include liquid-liquid extraction (LLE), column chromatography, and recrystallization. nih.govjyoungpharm.org For LLE, solvents like hexane (B92381), methyl-t-butyl ether (MTBE), and ethyl acetate (B1210297) are effective for extracting pyrazines from aqueous reaction mixtures. nih.gov However, co-extraction of impurities may necessitate further cleanup steps. nih.gov

Column chromatography is a widely applied purification technique. Silica (B1680970) gel is frequently used as the stationary phase. nih.govbeilstein-journals.org For instance, passing organic solvent extracts through a silica column can effectively remove undesirable imidazole (B134444) byproducts. nih.gov Gradient elution systems, such as mixtures of chloroform (B151607) and methanol (B129727) or hexane and ethyl acetate, are used to separate different pyrazine derivatives. nih.govjyoungpharm.org In addition to standard silica gel, reversed-phase columns, such as C18-bonded silica, are also utilized, particularly in High-Performance Liquid Chromatography (HPLC). nih.govjyoungpharm.org Preparative HPLC is a powerful tool for isolating high-purity compounds from complex reaction mixtures. beilstein-journals.orggoogle.com Flash chromatography systems offer a more rapid purification method. thieme-connect.de

Recrystallization is a standard method for purifying solid pyrazine derivatives, often using solvents like aqueous ethanol (B145695). jyoungpharm.org For volatile pyrazines, distillation can be an effective purification method, leaving non-volatile impurities behind. nih.gov The purity of the final compounds is often confirmed using Thin-Layer Chromatography (TLC) with visualization under UV light. jyoungpharm.org

The following table provides a summary of purification techniques used for pyrazine compounds.

| Purification Method | Principle | Typical Application | Solvents/Mobile Phase |

| Liquid-Liquid Extraction (LLE) | Differential solubility | Initial extraction from aqueous reaction mixtures nih.gov | Hexane, Ethyl Acetate, MTBE nih.gov |

| Column Chromatography (Silica Gel) | Adsorption | Separation of pyrazines from impurities like imidazoles nih.govjyoungpharm.org | Hexane/Ethyl Acetate, Chloroform/Methanol nih.govjyoungpharm.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation | Final purification of high-purity compounds beilstein-journals.orggoogle.com | Varies (often reversed-phase with acetonitrile (B52724)/water) |

| Recrystallization | Differential solubility at different temperatures | Purification of solid, crystalline derivatives jyoungpharm.org | Aqueous Ethanol jyoungpharm.org |

| Distillation | Difference in boiling points | Isolation of volatile pyrazines from non-volatile impurities nih.gov | N/A |

Theoretical and Computational Investigations of Pyrazine 2 Carboximidamide Derivatives

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental in understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or approximations of it, these techniques can elucidate the electronic structure, stability, and reactivity of pyrazine-2-carboximidamide derivatives.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic properties and geometries of molecular systems. researchgate.netiiste.orgresearchgate.net This method is employed to calculate the optimized structures, total energies, and electronic states of pyrazine (B50134) derivatives. iiste.org A common approach involves using the B3LYP functional with a basis set like 6-31(d, p) to analyze how factors such as the position of nitrogen atoms in the pyrazine ring affect the molecule's structural and electronic properties. iiste.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity. For instance, studies on various pyrazine derivatives have shown that structural modifications can reduce this energy gap, thereby enhancing their electronic properties. iiste.org

DFT calculations also provide precise information on molecular geometry, such as bond lengths and angles. In a study of platinum(II) complexes with pyrazine carboxamide derivatives, DFT was used to determine the energetically stable optimized structures. chemrxiv.org For one such complex, [Pt(PCA)2]2+, the calculations revealed a distorted square planar geometry. chemrxiv.org

Below is a table summarizing selected optimized geometric parameters for a platinum(II)-pyrazine carboxamide complex as determined by DFT calculations. chemrxiv.org

| Parameter | Value |

| Bond Lengths (Å) | |

| Pt−N | 2.06 |

| Pt−O | 2.03 |

| C30−O34 | 1.30 |

| N19−Pt35 | 2.02 |

| O34−Pt35 | 2.07 |

| **Bond Angles (°) ** | |

| N9−Pt24−O25 | 79.0 |

| N12−Pt24−O23 | 79.0 |

| O23−Pt24−O25 | 92.0 |

| N12−Pt24−O25 | 170.1 |

| N9−Pt24−O23 | 170.1 |

| N19−Pt35−N20 | 79.9 |

| N23−Pt35−O34 | 78.2 |

| N19−Pt35−N23 | 170.4 |

This table presents selected bond lengths and angles for platinum(II) complexes with pyrazine carboxamide derivatives, illustrating the detailed geometric insights provided by DFT calculations.

Furthermore, analyses like Natural Bond Orbital (NBO) are performed to understand donor-acceptor interactions within the molecule. chemrxiv.org Other calculated properties include ionization potential, electron affinity, chemical potential, global hardness, and dipole moment, all of which contribute to a comprehensive understanding of the molecule's behavior. iiste.org

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are also instrumental in predicting the spectroscopic characteristics of molecules, which can then be compared with experimental data for validation. The spectral characterization of derivatives like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) has been successfully carried out using FT-IR and FT-Raman spectroscopy in conjunction with DFT computations. chemrxiv.org

By calculating the vibrational frequencies, researchers can make detailed assignments of the observed spectral bands based on the potential energy distribution (PED). chemrxiv.org This correlation between theoretical and experimental spectra helps confirm the proposed molecular structures. For example, the IR spectra of newly synthesized pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which are related heterocyclic systems, show characteristic absorptions for amino groups that are consistent with their structures. mdpi.com Similarly, computational studies on nitroxide radicals, often used as polarization agents in DNP-NMR spectroscopy, rely on DFT calculations to provide information relevant to experimental outcomes. rsc.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential tools in modern drug discovery, allowing scientists to visualize and analyze the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme. auctoresonline.orgwalshmedicalmedia.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. auctoresonline.orgwalshmedicalmedia.com This method is crucial for understanding the binding mode and affinity of this compound derivatives with their biological targets.

For example, in the development of novel inhibitors for human placental alkaline phosphatase, various N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were docked into the active site of the target protein (PDB ID: 1EW2). nih.gov The primary goal was to identify the ideal conformational position and to analyze the binding based on hydrogen bonds, hydrophobic interactions, and calculated free energy values. nih.gov Similarly, molecular docking was used to investigate the binding modes of 3-amino-pyrazine-2-carboxamide derivatives within the binding site of the FGFR2 protein. nih.gov

These studies help in elucidating the structure-activity relationship (SAR), providing insights into why certain derivatives are more potent than others. The table below summarizes findings from docking studies of various pyrazine derivatives against different protein targets. nih.govnih.gov

| Derivative Class | Protein Target | Key Findings |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Human Placental Alkaline Phosphatase (1EW2) | Identified ideal binding conformations and interactions within the active site, with compound 5d showing high potency. nih.gov |

| 3-Amino-pyrazine-2-carboxamides | Fibroblast Growth Factor Receptor 2 (FGFR2) | Investigated possible binding modes to explain inhibitory activity against FGFR1-4. nih.gov |

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & hCA II) | Showed better interactions and binding affinities for the most active compounds compared to the standard inhibitor acetazolamide. nih.gov |

This table highlights the application of molecular docking to understand how different pyrazine-based derivatives interact with specific biological targets, guiding the development of more effective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a detailed view of the dynamic behavior of the complex, accounting for the flexibility of both the ligand and the protein. mdpi.comfrontiersin.org

In a study on novel pyrazole-carboxamide inhibitors of carbonic anhydrase, 50-nanosecond MD simulations were performed to analyze the stability of the docked compounds. nih.gov The results, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses, revealed that the most potent compounds exhibited good stability within the binding sites of the hCA I and hCA II receptors, with only minor conformational changes. nih.govmdpi.comfrontiersin.org This stability is a key indicator of a promising drug candidate. nih.gov MD simulations can reveal crucial conformational differences and dynamic characteristics that are not apparent from static crystal structures, thereby providing deeper insights for designing more potent inhibitors. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govcreative-biostructure.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). creative-biostructure.com

This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.govmedsci.org This approach is highly effective for discovering new chemical scaffolds. creative-biostructure.com The process typically involves several steps:

Model Generation : Creating a pharmacophore hypothesis based on key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govcreative-biostructure.com

Virtual Screening : Using the pharmacophore model to filter large chemical libraries (e.g., ZINC database) to retrieve a smaller set of "hit" compounds. medsci.orgresearchgate.net

Refinement : The hit compounds are then subjected to further filtering, often using rules like Lipinski's rule of five to assess drug-likeness, followed by molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis to prioritize candidates for synthesis and biological testing. nih.govmedsci.org

This integrated approach, combining pharmacophore modeling, virtual screening, and molecular docking, has proven to be a potent method for identifying potential drug leads from vast chemical spaces. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods, particularly molecular docking, have been instrumental in elucidating the structure-activity relationships (SAR) of pyrazine-containing compounds. These studies systematically investigate how chemical modifications to the pyrazine scaffold influence their interaction with biological targets and, consequently, their therapeutic activity.

Molecular docking studies on a series of pyrazine-2-carboxylic acid derivatives have revealed key insights into their potential as antimicrobial agents. For instance, the interaction of derivatives with aromatic, cyclic, and aliphatic side chains with the Mycobacterium tuberculosis InhA protein has been computationally modeled. researchgate.netresearchgate.net The results indicated that a derivative featuring an octyl side chain exhibited the lowest rerank score, suggesting a strong binding affinity that may correlate with a low minimum inhibitory concentration (MIC) value. researchgate.netresearchgate.net This enhanced binding was attributed to a greater number of hydrogen bonding and π-π interactions. researchgate.net

In the context of anticancer research, computational studies have guided the design of novel inhibitors. For example, 3-amino-pyrazine-2-carboxamide derivatives have been identified as potential fibroblast growth factor receptor (FGFR) inhibitors. nih.gov Molecular docking of a particularly potent derivative, 18i , into the active site of FGFR2 highlighted its binding mode and paved the way for its development as a promising candidate for drug discovery. nih.gov Similarly, SAR studies on 1,4-pyrazine-containing compounds led to the discovery of potent inhibitors of the histone acetyltransferases p300/CBP, with IC50 values as low as 1.4 μM. nih.gov

Furthermore, the influence of various substituents on the pyrazine ring has been explored in the context of antimalarial agents. A broad range of structural variations, including cyano, hydroxymethyl, aminomethyl, and various carboxamides, were computationally and experimentally assessed to understand their effect on antimalarial activity. nih.gov The synthesis and in vitro evaluation of these derivatives provided valuable SAR data, identifying highly potent compounds against Plasmodium falciparum. nih.gov

The following table summarizes the findings from various computational SAR studies on pyrazine derivatives:

| Derivative Class | Target | Key Findings | Reference(s) |

| Pyrazine-2-carboxylic acid derivatives | Mycobacterium tuberculosis InhA protein | An octyl side chain derivative showed the lowest rerank score, indicating strong binding affinity. | researchgate.netresearchgate.net |

| 3-Amino-pyrazine-2-carboxamide derivatives | Fibroblast growth factor receptor (FGFR) | Compound 18i was identified as a potent pan-FGFR inhibitor with a favorable binding mode in FGFR2. | nih.gov |

| 1,4-Pyrazine-containing derivatives | Histone acetyltransferases p300/CBP | A series of inhibitors were developed with IC50s as low as 1.4 μM, with compound 29 being a competitive inhibitor. | nih.gov |

| 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Plasmodium falciparum | SAR investigation of substituents on the pyrazine ring led to the discovery of highly potent antimalarial compounds. | nih.gov |

In Silico Prediction of ADMET Properties (Excluding Dosage/Administration)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. Several studies have employed computational tools to assess the ADMET properties of this compound and its analogs.

A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives included a pharmacokinetic profile and ADME evaluation. mdpi.com This analysis is crucial for understanding the potential bioavailability and metabolic fate of these compounds. Similarly, computational analysis of piperine-carboximidamide hybrids using the SwissADME web tool predicted their physicochemical parameters, pharmacokinetics, and drug-likeness. tandfonline.comsemanticscholar.org The results indicated that the tested compounds did not violate key medicinal chemistry filters such as Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules, suggesting good oral bioavailability. tandfonline.com

The ADMET properties of pyrimidine-2-carboximidamide (B1365914), a closely related analog, were predicted using a suite of online tools, including SwissADME, BOILED-Egg, and ProTox-II. researchgate.net Such analyses provide a comprehensive overview of a compound's likely behavior in the body. In another study, the ADMET prediction for sulfonamide derivatives tethered with a pyridine (B92270) ring was conducted to complement their pharmacological evaluation. nih.gov

For a series of imidazo[1,2-a]pyridine-3-carboxamides designed as anti-tubercular agents, ADME and toxicity prediction analyses were performed. The results showed that the designed ligands had zero violations of Lipinski's rules, indicating good bioavailability and a high rate of gastrointestinal absorption, with predictions of no carcinogenicity or cytotoxicity. nih.gov Likewise, the in silico ADMET prediction of pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole (B372694) derivatives revealed that some of the synthesized compounds possessed acceptable physicochemical properties and drug-likeness. johnshopkins.edu

The following table presents a summary of in silico ADMET predictions for various pyrazine and related derivatives:

| Compound/Derivative Class | ADMET Prediction Highlights | Reference(s) |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Pharmacokinetic profile and ADME evaluation performed. | mdpi.com |

| Piperine-carboximidamide hybrids | No violations of Lipinski, Ghose, Veber, Egan, and Muegge rules; good predicted oral bioavailability. | tandfonline.comsemanticscholar.org |

| Pyrimidine-2-carboximidamide | ADMET properties predicted using SwissADME, BOILED-Egg, and ProTox-II. | researchgate.net |

| Sulfonamide derivatives with pyridine | In silico molecular properties, drug-likeness, and ADMET prediction were computed. | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides | Zero violations of Lipinski's rules, predicted high gastrointestinal absorption, and no predicted carcinogenicity or cytotoxicity. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine and pyrazole derivatives | Acceptable physicochemical properties and drug-likeness model scores. | johnshopkins.edu |

| N-Substituted pyrazinamide (B1679903) analogs | ADME and pharmacokinetics evaluations revealed that the compounds meet the essential criteria for oral drug candidacy. | ub.ac.id |

| N′-benzylidenepyrazine-2-carbohydrazonamide and its coordination compounds | ADME analysis suggested potent biological activity and the potential to cross the blood-brain barrier. | mdpi.com |

Medicinal Chemistry and Biological Activity Studies

Development of Pyrazine-2-carboximidamide Derivatives as Therapeutic Agents

The inherent bioactivity of the pyrazine (B50134) ring, combined with the chemical reactivity of the carboximidamide group, has made this class of compounds a fertile ground for drug discovery. The following sections detail the research into this compound derivatives across various therapeutic applications.

Pyrazinamide (B1679903), a structural analog of pyrazine-2-carboxamide, is a critical first-line drug for treating tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. mdpi.comits.ac.id This has spurred extensive research into its derivatives to combat drug-resistant strains and improve therapeutic outcomes.

Scientists have synthesized numerous series of pyrazinamide analogs. In one study, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines produced a series of 3-benzylaminopyrazine-2-carboxamides. nih.gov Four compounds from this series showed in vitro activity against M. tuberculosis H37Rv equivalent to or better than pyrazinamide, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 42 µM. mdpi.com Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide demonstrated the best MIC of 6 µM and exhibited low cytotoxicity. nih.govmdpi.com

Another approach involved synthesizing pyrazine-2-carboxylic acid hydrazide-hydrazone derivatives, although these were found to be less active than pyrazinamide itself. nih.gov However, N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide, a related derivative, showed the highest activity against M. tuberculosis H(37)Rv in that study. nih.gov Further research using the Yamaguchi reaction to synthesize N-substituted pyrazine-2-carboxamides revealed that N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide had potent activity, with MIC values below 6.25 µg/mL. its.ac.id

More complex derivatives have also been explored. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were designed and synthesized. rsc.org Several of these compounds exhibited significant activity against M. tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM, and were found to be nontoxic to human embryonic kidney cells. rsc.org Additionally, 3-(phenylcarbamoyl)-pyrazine-2-carboxylic acids were developed as more lipophilic analogs of pyrazinoic acid, the active metabolite of pyrazinamide. nih.gov Among these, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid and its propyl ester prodrug showed high antimycobacterial activity. nih.gov

Table 1: Anti-tubercular Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Strain | Key Findings | Reference(s) |

|---|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | Exhibited a Minimum Inhibitory Concentration (MIC) of 6 µM. | nih.govmdpi.com |

| N-(2-ethylhexyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | Showed potent activity with a MIC value <6.25 µg/mL. | its.ac.id |

| N-(4-fluorobenzyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | Demonstrated potent activity with a MIC value <6.25 µg/mL. | its.ac.id |

| Substituted Benzamide Derivatives (e.g., 6a, 6e, 6h) | M. tuberculosis H37Ra | Displayed significant activity with IC50 values from 1.35 to 2.18 μM. | rsc.org |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | Exerted high activity with a MIC of 1.56 μg·mL-1 (5 μM). | nih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | Showed high activity with a MIC of 3.13 μg·mL-1. | nih.gov |

The therapeutic potential of this compound derivatives extends to a broader range of microbial pathogens. Studies have evaluated these compounds against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Coordination frameworks of pyrazinamide synthesized via mechanochemistry have shown improved antimicrobial activity. mdpi.com Specifically, silver-based frameworks displayed antibiotic activity at least four times higher than pyrazinamide against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis. mdpi.com

In a study of 3-benzylaminopyrazine-2-carboxamides, only moderate activity was observed against Enterococcus faecalis and Staphylococcus aureus, and no activity was detected against the tested fungal strains. nih.govmdpi.com Similarly, another series of pyrazine-2-carbohydrazide (B1222964) derivatives showed more potent activity against Gram-positive bacteria like S. aureus and B. subtilis compared to Gram-negative bacteria. jyoungpharm.org

A series of novel pyrazine-2-carboxylic acid derivatives incorporating piperazine (B1678402) moieties were synthesized and evaluated. rjpbcs.com These compounds showed good antimicrobial activity against E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com Molecular docking studies suggested that the antibacterial activity might stem from the inhibition of GlcN-6-P synthase. rjpbcs.com In another investigation, new derivatives of pyrazinamide were synthesized using different acid chlorides. jetir.org N-Benzoyl PZA was found to be the most active against bacteria compared to N-Salicyl PZA and N-Acetyl PZA. jetir.org

However, research on other derivatives, such as pyrazine-2-carboxylic acid hydrazide-hydrazones and 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, showed limited or no significant activity against common bacterial and fungal strains, highlighting their specificity for mycobacteria. nih.govnih.gov

Table 2: Antibacterial and Antifungal Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Tested Organisms | Key Findings | Reference(s) |

|---|---|---|---|

| Ag-pyrazinamide frameworks | E. coli, S. aureus, M. smegmatis | 4-8 times higher activity than free pyrazinamide. | mdpi.com |

| 3-Benzylaminopyrazine-2-carboxamides | E. faecalis, S. aureus, various fungi | Moderate activity against some bacteria; no antifungal activity. | mdpi.com |

| Pyrazine-2-carbohydrazides | Gram-positive & Gram-negative bacteria | More potent against Gram-positive strains (S. aureus, B. subtilis). | jyoungpharm.org |

| Pyrazine-2-carboxylic acid-piperazine derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Good antimicrobial activity; P4 and P10 were most effective. | rjpbcs.com |

| N-Benzoyl Pyrazinamide | Bacteria (unspecified) | Found to be more active than N-Salicyl and N-Acetyl derivatives. | jetir.org |

The pyrazine-2-carboxamide structure is central to the antiviral agent favipiravir, which has spurred research into its analogs for broad-spectrum antiviral activity, including against SARS-CoV-2. actanaturae.ru Favipiravir, a synthetic analog of 1,4-pyrazine-3-carboxamide, is known to inhibit the RNA-dependent RNA polymerase (RdRp) of various viruses after being metabolized to its active form, favipiravir-ribofuranosyl-5'-triphosphate. actanaturae.runih.govscienceopen.com

In the search for new antiviral agents against SARS-CoV-2, researchers synthesized a series of pyrazine-triazole and pyrazine-benzothiazole conjugates. nih.gov Several of these new compounds demonstrated significant potency against the virus, with some showing better antiviral activity and higher selectivity indexes than the reference drug, favipiravir. nih.gov For example, the unsubstituted methylene (B1212753) connecting the benzothiazolyl and pyrazinecarboxamide heterocycles resulted in higher antiviral properties. nih.gov

Studies have also explored other structural analogs. For instance, 3-Hydroxypyrazine-2-carboxamide, a related compound, showed antiviral activity against the Zika virus in Vero cell lines. actanaturae.ru The development of pyrazine-based compounds continues to be a promising avenue for the discovery of new antiviral therapies.

Table 3: Antiviral Activity of Selected Pyrazine-2-carboxamide Derivatives

| Compound/Derivative | Target Virus | Key Findings | Reference(s) |

|---|---|---|---|

| Favipiravir (T-705) | Influenza, SARS-CoV-2 | Approved anti-influenza agent; inhibits viral RdRp. | actanaturae.ru |

| Pyrazine-triazole conjugates (5d-g) | SARS-CoV-2 | Showed significant potency and better selectivity than favipiravir. | nih.gov |

| (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) | SARS-CoV-2 | Demonstrated significant potency against the virus. | nih.gov |

| 3-Hydroxypyrazine-2-carboxamide (T-1105) | Zika Virus | Reduced virus-induced cell death with an EC50 of 97.5 ± 6.8 µmol/L. | actanaturae.ru |

Derivatives of the pyrazine scaffold have demonstrated significant potential as anticancer agents, with studies revealing their ability to inhibit the proliferation of various cancer cell lines.

Research into novel steroidal A-ring fused pyrazines showed significant antiproliferative activity against human prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.

Coordination chemistry has also provided promising results. The development of new coordination compounds with N′-benzylidenepyrazine-2-carbohydrazonamide as a ligand has been a focus. mdpi.com While the free ligand showed moderate bioactivity, certain metal complexes displayed enhanced and selective cytotoxicity. mdpi.com For instance, Co(L)Cl₂ and Ni(L)Cl₂∙C₂H₅OH complexes revealed significant cytotoxicity against U87 MG glioblastoma cells, with IC50 values of 7.69 ± 2.17 and 42.82 ± 4.27 µg/mL, respectively. mdpi.com Importantly, complexation generally decreased the cytotoxicity of the compounds against normal cells. mdpi.com

Furthermore, novel piperine-carboximidamide hybrids have been designed and synthesized, showing antiproliferative activity. One compound with a 2-chloro substitution on the phenyl group demonstrated a GI50 of 44 nM against four cancer cell lines, indicating that the type and position of halogen substitution can strongly influence activity. nih.gov

Table 4: Anticancer Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Steroidal A-ring fused pyrazines | PC-3 (prostate), MCF-7 (breast) | Significant antiproliferative activity. | |

| Co(L)Cl₂ complex | U87 MG (glioblastoma) | Showed significant cytotoxicity with an IC50 of 7.69 ± 2.17 µg/mL. | mdpi.com |

| Ni(L)Cl₂∙C₂H₅OH complex | U87 MG (glioblastoma) | Displayed cytotoxicity with an IC50 of 42.82 ± 4.27 µg/mL. | mdpi.com |

| Piperine-carboximidamide hybrid (VIf, R = 2-Cl) | Four cancer cell lines | Promising antiproliferative activity with a GI50 of 44 nM. | nih.gov |

The fight against malaria, a disease caused by Plasmodium parasites, has also benefited from the exploration of pyrazine-containing scaffolds. The 1,2,4-triazolo[4,3-a]pyrazine core, in particular, has been a subject of interest for the Open Source Malaria (OSM) consortium. nih.govbeilstein-journals.org This series has demonstrated significant potency against various strains of Plasmodium falciparum, with some compounds having IC50 values as low as 16 nM. beilstein-journals.org

Recent research has focused on the synthesis of new triazolopyrazine derivatives using late-stage functionalization. nih.gov These efforts have yielded compounds with moderate antimalarial activity, with IC50 values against P. falciparum ranging from 0.3 to >20 µM. nih.gov Notably, these compounds displayed no toxicity against human embryonic kidney (HEK293) cells at concentrations up to 80 µM. nih.gov

Structure-activity relationship (SAR) data indicates that substituents at the C3 position of the triazolopyrazine core are crucial for activity, particularly phenyl rings with specific groups at the para-position. beilstein-journals.org Additionally, the presence of an ether linker on the pyrazine ring has been shown to improve potency. beilstein-journals.org Other research has explored pyrazolylpyrazoline derivatives, which have shown promising in vivo antimalarial activity against Plasmodium berghei and potency against chloroquine-resistant strains of P. falciparum. tandfonline.com

Table 5: Antimalarial Activity of Selected Pyrazine Derivatives

| Compound/Derivative Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Triazolopyrazine Derivatives (OSM Series 4) | Plasmodium falciparum | Potent activity with IC50 values as low as 16 nM. | nih.govbeilstein-journals.org |

| New Triazolopyrazine Derivatives | P. falciparum (3D7 and Dd2 strains) | Moderate activity with IC50 values from 0.3 to >20 µM; no cytotoxicity. | nih.gov |

| Pyrazolylpyrazoline Derivatives (5b, 6a) | P. falciparum (chloroquine-resistant) | Showed higher potency than chloroquine. | tandfonline.com |

Derivatives of pyrazine are being investigated as potential treatments for Alzheimer's disease (AD) by targeting key enzymes involved in its pathology, such as acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Inhibition of AChE helps to increase levels of the neurotransmitter acetylcholine, while BACE1 inhibition reduces the production of amyloid-β peptides.

A series of pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines were synthesized and evaluated for their AChE inhibitory activity. nih.gov One compound, 4l, emerged as the most potent inhibitor in the series, with an IC50 value of 0.11 μM for AChE. nih.gov Another study focused on 2-chloro-3-hydrazinopyrazine derivatives, where compound CHP4 showed the highest AChE inhibitory effect with an IC50 of 3.76 µM. nih.gov

Researchers have also designed and synthesized 8-(piperazin-1-yl) imidazo[1,2-a]pyrazine (B1224502) derivatives as multifunctional agents. researchgate.net Compound 14r from this series was identified as the most potent AChE inhibitor with an IC50 value of 0.47 µM and also showed moderate activity against butyrylcholinesterase (BuChE). researchgate.net Molecular docking studies suggested that this compound could bind to both the catalytic active site and the peripheral anionic site of AChE. researchgate.net

The dual inhibition of both AChE and BACE1 is a promising therapeutic strategy. rsc.org In this context, pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives were designed and synthesized, showing potential for dual inhibitory activity. rsc.org

Mechanistic Elucidation of Biological Actions

The this compound scaffold has been utilized as a starting point for the synthesis of inhibitors targeting several key protein kinases involved in cancer progression.

EGFR and BRAF Inhibition: Biguanide derivatives synthesized from this compound have shown significant biological activity against melanoma cell lines, including those that have developed resistance to BRAF inhibitors. This suggests a mechanism of action that may overcome common resistance pathways. While not direct inhibitors themselves, pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized using this compound as a starting material, are being explored as inhibitors of Epidermal Growth Factor Receptor (EGFR).

CDK2 Inhibition: In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, a patent describes the use of 3-amino-6-bromo-N'-hydroxythis compound as a synthetic intermediate. ATR kinase is a crucial regulator of the DNA damage response, and its inhibition is often studied in conjunction with other cell cycle checkpoint kinases like Cyclin-Dependent Kinase 2 (CDK2).

Other Kinases: this compound was used as a starting material for the synthesis of a potent LIM Kinase 1 (LIMK1) inhibitor. No specific data linking this compound or its direct derivatives to the inhibition of EML4-ALK or Glucosamine-6-phosphate (GlcN-6-P) synthase were identified in the reviewed literature.

Studies have elucidated the role of this compound derivatives in binding to specific biological receptors and targets.

Thyroid Hormone Receptor: N′-sulfonyl-carboximidamides, which feature the this compound structure linked to a sulfonyl group, have been shown to compete with triiodothyronine for binding to the human thyroid hormone-α1 receptor (hTHR-α1).

Factor Xa: The amidine group is a key structural feature in many inhibitors of serine proteases. Benzamidine analogs, which are structurally related to this compound, have been identified as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.

Metal Ion Binding: The this compound ligand has been shown to form complexes with metal ions, such as in this compound copper(II) bromide complexes. X-ray diffraction analysis of related structures reveals that the copper(II) atoms are typically in a square planar coordination, demonstrating the scaffold's ability to act as a ligand for metal centers.

Derivatives of this compound have been found to modulate several critical cellular pathways, leading to their observed biological effects.

DNA Damage Response (DDR): A hydroxylated derivative, (Z)-N'-hydroxythis compound, has been identified as an effective inhibitor of ATR kinase, a key protein in the DDR pathway. This inhibition can disrupt cellular responses to DNA damage, a mechanism with significant potential in cancer therapy.

Apoptosis Induction: Certain derivatives have been shown to promote apoptosis. Biguanide derivatives prepared from this compound are hypothesized to induce cell death in cancer cells by activating AMP-activated protein kinase (AMPK). Additionally, related sulfonyl-carboximidamides have been described as apoptosis promoters, with some sulfonamides targeting topoisomerase II.

Microtubule Stabilization: Phenylpyrimidine compounds featuring a pyrazin-2-yl group at the C2 position have been identified as potent microtubule-stabilizing agents. These compounds were shown to increase the levels of acetylated tubulin in cells, confirming their mechanism of action.

A variety of this compound derivatives have been evaluated for their efficacy in both in vitro assays and preclinical models, demonstrating a broad spectrum of potential therapeutic applications.

The N'-hydroxy derivative of this compound has shown efficacy in preclinical xenograft models for cancer and exhibits antimicrobial properties. Synthetic derivatives incorporating a sulfonyl group displayed weak to moderate tuberculostatic and antibacterial activities, but specific compounds showed significant anticancer effects. One such quinoline (B57606) derivative was active against a range of cancer cell lines with GI₅₀ values between 0.92 and 13 μM.

Furthermore, complex derivatives have demonstrated potent activity against various pathogens. Benzoxaboroles containing a this compound moiety are highly potent antimalarial agents, with IC₅₀ values in the low nanomolar range against Plasmodium falciparum strains and low cytotoxicity against human cells. Patent literature also describes this compound derivatives as being effective against filarial nematodes in both in vitro and in vivo models, highlighting their potential as anthelmintic agents.

Interactive Data Table: Efficacy of this compound Derivatives

| Compound Class | Biological Activity | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| N'-hydroxythis compound | Anticancer | Xenograft Models | Reduced tumor growth compared to controls. | |

| N'-hydroxythis compound | Antimicrobial | In Vitro Assays | Significant inhibitory effects on bacterial growth at micromolar concentrations. | |

| Heterocyclic sulfonyl-carboximidamides | Anticancer | Human Cancer Cell Lines (60) | A 2-quinoline derivative showed GI₅₀ values of 0.92–13 μM. | |

| Benzoxaborole Derivatives | Antimalarial | P. falciparum (W2, 3D7 strains) | IC₅₀ values ranging from 0.2–22 nM. | |

| Benzoxaborole Derivatives | Cytotoxicity | Human Jurkat Cells | Generally low cytotoxicity. | |

| Biguanide Derivatives | Anticancer | Melanoma Cell Lines | High biological activity, including against BRAF inhibitor-resistant lines. | |

| Heterocyclic Derivatives | Anthelmintic | Filarial Nematodes (In Vitro/In Vivo) | Effective against adult and/or juvenile stage nematodes. |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. Research has shown that even minor modifications to the core structure can significantly impact biological activity.

For example, the addition of a hydroxyl group to form N'-hydroxythis compound enhances both chemical reactivity and biological activity compared to the parent compound. In the development of antimalarial agents, extensive SAR studies on 6-hetaryloxy benzoxaborole derivatives explored a wide range of substituents on the pyrazine ring. Variations included replacing the carboximidamide group with hydrogen, cyano, carboxamides, and other heterocycles, which resulted in a wide range of activities. The ester derivative of the pyrazine-containing compound 8 was found to be extremely potent, with low nanomolar IC₅₀ values.

In another study focusing on microtubule-stabilizing agents, SAR analysis of phenylpyrimidines confirmed the critical importance of having a nitrogen-containing heteroaromatic fragment, such as the pyrazin-2-yl group, at the C2 position of the pyrimidine (B1678525) scaffold for potent activity. Similarly, SAR studies on sulfonyl-carboximidamides, synthesized from various heterocyclic carbimidates (including pyrazine), have helped to delineate the structural requirements for antimicrobial activity. These analyses of how structural changes influence biological function are fundamental to the rational design of more effective and selective drugs based on the this compound core.

Elucidation of Key Structural Motifs for Potency and Selectivity

The this compound scaffold is a foundational structure in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including antimicrobial, antifungal, and antitumor effects. researchgate.netd-nb.info The potency and selectivity of these compounds are intrinsically linked to two primary structural motifs: the pyrazine ring and the carboximidamide functional group.

The pyrazine ring itself is a critical pharmacophore. As a nitrogen-containing heterocycle, the two nitrogen atoms act as hydrogen bond acceptors and create an electron-deficient system, which is conducive to various molecular interactions. researchgate.net This ring system is a core component of numerous biologically active agents. researchgate.netrjpbcs.com Its presence is fundamental to the activity of compounds like pyrazinamide, a first-line antituberculosis drug. rjpbcs.comnih.gov

The carboximidamide group (or the closely related carboxamide group) is the second key motif. This functional group is crucial for binding to biological targets. d-nb.infonih.gov The amidine portion is a significant structural element in compounds with established pharmacological activities, including antitumor, antiplatelet, and enzyme inhibitory action. nih.gov It can act as a versatile linker connecting the pyrazine core to other pharmacophores. d-nb.infonih.gov In many cases, this group is directly involved in the mechanism of action. For instance, the anti-tubercular drug pyrazinamide is a prodrug that requires conversion of its amide group to pyrazinoic acid by a mycobacterial enzyme to exert its effect. nih.gov The ability of the carboximidamide and related functional groups to participate in hydrogen bonding and other non-covalent interactions is central to their biological function.

Studies on various derivatives have confirmed the importance of these core motifs. For example, the synthesis of pyrazine-2-carboximidohydrazide (B12341466) derivatives has yielded compounds with notable antimicrobial and antitubercular properties, highlighting the essential contribution of the pyrazine-carboximidamide backbone. Similarly, research on sulfonyl-carboximidamides has shown that the amidine group can effectively link the pyrazine system to a sulfonamide pharmacophore, creating hybrid molecules with potential antitumor and antimicrobial activities. d-nb.infonih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be precisely modulated by introducing various substituents to the pyrazine ring or the amide/amidine nitrogen. These substitutions influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects target binding, cell permeability, and metabolic stability.

Research has systematically explored these substituent effects across different therapeutic areas:

Antifungal Activity: In the development of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, the introduction of a trifluoromethyl (-CF3) group at the 3-position of the pyrazine ring was found to be critical. A 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) derivative showed dramatically higher fungicidal activity against wheat brown rust and barley powdery mildew compared to its chloro-substituted analog. nih.gov This highlights a specific electronic effect of the -CF3 group that significantly enhances potency. nih.gov

Antimycobacterial Activity: Structure-activity relationship (SAR) studies on amides of pyrazine-2-carboxylic acid revealed a strong correlation between lipophilicity and antituberculotic activity. The 3,5-bis(trifluoromethyl)phenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest activity against Mycobacterium tuberculosis, which also corresponded to the highest lipophilicity (log P = 6.85). mdpi.com In a different series, 3-aminopyrazine-2-carboxamides were evaluated, and it was found that increasing the length of an alkyl chain on the amide nitrogen enhanced activity against M. tuberculosis and M. kansasii. nih.gov For phenyl derivatives, a 2,4-dimethoxyphenyl substituent on the amide resulted in the most active compound against M. tuberculosis. nih.gov

Antibacterial and Other Activities: In a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives synthesized via Suzuki coupling, the nature of the aryl group introduced had a significant impact. The derivative substituted with a 4-(trifluoromethoxy)phenyl group (compound 5d) showed the strongest antibacterial activity against extensively drug-resistant S. Typhi and was also the most potent alkaline phosphatase inhibitor in the series. mdpi.com The introduction of a chlorine atom at the 3-position of N'-hydroxythis compound increases the molecule's lipophilicity compared to the parent compound, which can alter membrane permeability and biological activity.

The following table summarizes key findings on substituent effects from various studies.

| Parent Scaffold | Substituent(s) | Position(s) | Observed Effect | Target Activity | Reference(s) |

| N-(1,1,3-trimethylindan-4-yl)pyrazine-2-carboxamide | -CF3 vs. -Cl | 3 | -CF3 drastically enhanced activity | Fungicidal | nih.gov |

| Pyrazine-2-carboxylic acid amide | 5-tert-butyl, 6-chloro, N-(3,5-bis(CF3)phenyl) | 5, 6, Amide-N | Highest activity and lipophilicity | Antituberculotic | mdpi.com |

| 3-Aminopyrazine-2-carboxamide | N-(2,4-dimethoxyphenyl) | Amide-N | Most active phenyl derivative | Antituberculotic | nih.gov |

| 3-Aminopyrazine-2-carboxamide | Increasing alkyl chain length | Amide-N | Increased activity | Antibacterial/Antimycobacterial | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-(trifluoromethoxy)phenyl | 4' of N-phenyl | Highest antibacterial & enzyme inhibitory activity | Antibacterial/Alkaline Phosphatase Inhibition | mdpi.com |

| N'-hydroxythis compound | -Cl | 3 | Increased lipophilicity | Physicochemical Property |

Prodrug Strategies and Bioreversible Derivatives

Prodrug strategies are frequently employed for pyrazine carboxamide and carboximidamide derivatives to overcome pharmaceutical and pharmacokinetic limitations such as poor solubility, chemical instability, or low bioavailability. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body.

A quintessential example from this chemical class is Pyrazinamide (PZA) , a cornerstone drug for tuberculosis treatment. rjpbcs.com PZA itself is a prodrug that is inactive against Mycobacterium tuberculosis. It is converted to its biologically active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. nih.gov The resulting accumulation of POA inside the mycobacterium leads to cellular damage. nih.gov

Another prominent example is Favipiravir , an antiviral agent with a 6-fluoro-3-hydroxypyrazine-2-carboxamide structure. Favipiravir is a prodrug that must undergo intracellular phosphoribosylation to form its active metabolite, Favipiravir-RTP (ribofuranosyl-5'-triphosphate). biomedres.us This active form is then recognized by viral RNA-dependent RNA polymerase, leading to the inhibition of viral replication. biomedres.us

More targeted prodrug designs have also been explored. To address the poor oral bioavailability often associated with highly polar groups like guanidines and amidines, bioreversible derivatives are created. An amidoxime (B1450833) ethyl ester, for instance, was used as a prodrug for an acetamidine-containing compound, resulting in a superior pharmacokinetic profile with a 31% oral bioavailability in rats. acs.org This strategy involves masking the polar N-hydroxyamidine functional group as an ester, which can be cleaved in vivo to release the active drug. acs.org Similarly, Viramidine , a 3-carboxamidine prodrug of the antiviral drug ribavirin, was designed to improve liver targeting. biomedres.us These examples demonstrate that the carboximidamide functional group is amenable to prodrug modifications, such as N-acylation or N-alkoxycarbonylation, to create bioreversible derivatives with improved drug-like properties.

Coordination Chemistry of Pyrazine 2 Carboximidamide Ligands

Synthesis and Characterization of Metal Complexes

The synthesis and subsequent characterization of metal complexes containing pyrazine-2-carboximidamide ligands are fundamental to understanding their chemical behavior. This process involves the careful design of the ligand, exploration of its binding modes, and the systematic synthesis of complexes with various transition metals.

The design of this compound ligands is centered on their ability to act as effective chelating agents. The primary design principle involves the strategic placement of donor atoms to facilitate the formation of stable, typically five- or six-membered, chelate rings upon coordination to a metal center. The pyrazine (B50134) ring itself contains two nitrogen atoms in a 1,4-arrangement, providing a readily available coordination site. researchgate.net

The carboximidamide group (-C(=NH)NH2) attached at the 2-position of the pyrazine ring introduces additional nitrogen donor atoms. This arrangement allows the ligand to potentially bind to a metal ion in a bidentate fashion, utilizing one of the pyrazine ring nitrogens and a nitrogen atom from the carboximidamide side chain. uwc.ac.za The inherent rigidity of the pyrazine ring combined with the rotational freedom of the carboximidamide group allows the ligand to adapt to the steric and electronic requirements of different metal ions. rug.nl The development of derivatives, such as N'-substituted or Schiff base versions, further expands the structural diversity and allows for fine-tuning of the electronic properties of the resulting metal complexes. mdpi.comcyberleninka.ru

The number of binding sites a ligand uses to attach to a central metal ion is known as its denticity. libretexts.org this compound and its analogues typically function as bidentate ligands. uwc.ac.zamdpi.com The most common coordination mode involves one nitrogen atom from the pyrazine ring and the azomethine nitrogen atom from the side chain. nih.gov This N,N-bidentate chelation results in the formation of a thermodynamically stable five-membered ring with the metal ion. uwc.ac.za

In some derivatives, particularly Schiff bases formed from pyrazine-2-carboxamide, the coordination can occur through a pyrazine nitrogen and an oxygen atom, demonstrating the versatility of the pyrazine scaffold. researchgate.net While monodentate coordination is possible, the chelate effect strongly favors bidentate coordination. libretexts.org The specific coordination mode can be influenced by reaction conditions, the nature of the metal ion, and the presence of other ancillary ligands in the coordination sphere. mdpi.com

The synthesis of transition metal complexes with this compound-type ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method is to dissolve the ligand and the metal chloride salt in a 1:1 molar ratio in an alcohol, such as methanol (B129727) or ethanol (B145695). mdpi.com The reaction mixture is often heated and stirred to facilitate complex formation, which may result in the precipitation of the complex upon cooling or after a period of stirring. mdpi.commdpi.com

For instance, complexes of Mn(II), Fe(III), Co(II), and Ni(II) with N′-benzylidenepyrazine-2-carbohydrazonamide, a derivative of this compound, have been synthesized by reacting the respective metal chlorides with the ligand in ethanol or methanol at elevated temperatures. mdpi.comnih.gov Similarly, copper(II) complexes have been prepared by reacting a pyrimidine-2-carboximidamide (B1365914) salt with copper(II) chloride in methanol, leading to the formation of a crystalline product. mdpi.com The resulting solid complexes are typically filtered, washed with a suitable solvent like diethyl ether to remove unreacted starting materials, and dried. mdpi.com

Table 1: Examples of Synthesized Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | General Formula | Solvent | Reference |

|---|---|---|---|---|

| Mn(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(L)Cl₂ | Ethanol | mdpi.com |

| Fe(III) | N′-benzylidenepyrazine-2-carbohydrazonamide | Fe(L)Cl₃∙CH₃OH | Methanol | mdpi.com |

| Co(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Co(L)Cl₂ | Ethanol | mdpi.com |

| Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Ni(L)Cl₂∙C₂H₅OH | Ethanol | mdpi.com |

Structural Elucidation of Coordination Compounds

Determining the precise structure and nature of the metal-ligand interactions in these coordination compounds is crucial. This is achieved through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

For example, X-ray diffraction analysis of copper(II) complexes with ligands similar to this compound, such as pyrimidine-2-carboximidamide, has revealed square planar coordination geometries for the Cu(II) ions. mdpi.com In the structure of a related ruthenium(II) complex, [Ru(L)(p-cymene)Cl], where L is a pyrazine-2-carboxamide derivative, the ligand was confirmed to be bound in a mono-anionic bidentate fashion, resulting in a pseudo-octahedral "piano stool" geometry around the ruthenium atom. uwc.ac.za These studies confirm that the ligands chelate to the metal center as anticipated, forming stable molecular structures. uwc.ac.zamdpi.com The stability of the crystal structures is often enhanced by intermolecular hydrogen bonding. researchgate.net

Spectroscopic methods are vital for confirming the coordination of the ligand to the metal ion and for probing the electronic environment of the metal center, especially when single crystals suitable for X-ray diffraction are not obtainable.

Infrared (IR) Spectroscopy: FTIR spectroscopy is widely used to verify the coordination of the ligand. The involvement of the pyrazine and carboximidamide nitrogen atoms in coordination is confirmed by shifts in their characteristic vibrational frequencies upon complexation. For instance, the ν(C=N) (azomethine) stretching vibration, typically observed in the free ligand, shifts to a different frequency in the spectra of the metal complexes, indicating the donation of a lone pair of electrons from the azomethine nitrogen to the metal. nih.govbendola.com A shift in the bands associated with the pyrazine ring also confirms the participation of a ring nitrogen in the coordination. mdpi.com Furthermore, the appearance of new, non-ligand bands in the far-IR region of the spectra can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. mdpi.combendola.com

Table 2: Illustrative FTIR Spectral Data (cm⁻¹) for a Pyrazine-based Ligand and its Metal Complexes

| Compound | ν(NH₂) | ν(C=N) | Pyrazine Ring Vibrations | ν(M-N) | Reference |

|---|---|---|---|---|---|

| Free Ligand (L) | 3448, 3310 | 1625-1600 | 1474-1426 | - | mdpi.comnih.gov |

| Mn(L)Cl₂ | Shifted | 1670-1625 | 1486-1450 | Present | mdpi.comnih.gov |

| Co(L)Cl₂ | Shifted | 1670-1625 | 1486-1450 | Present | mdpi.comnih.gov |

| Ni(L)Cl₂∙C₂H₅OH | - | 1670-1625 | 1486-1450 | Present | mdpi.comnih.gov |

Note: L = N′-benzylidenepyrazine-2-carbohydrazonamide. The absence of ν(NH₂) in some complexes is due to its obscuration by broad ν(O-H) bands from solvent molecules. mdpi.comnih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment of the metal ion. The spectra of the free ligands typically show high-energy bands corresponding to π→π* and n→π* transitions within the aromatic ring and the imine group. mdpi.comsamipubco.com Upon coordination to a metal ion, these bands often shift in wavelength, confirming the metal-ligand interaction. mdpi.com For transition metal complexes, the appearance of new, lower-energy bands in the visible region, which are assigned to d-d transitions, can be used to infer the coordination geometry (e.g., octahedral or tetrahedral) of the metal center. samipubco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), or sometimes Co(III)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The coordination of the ligand is evidenced by a downfield shift of the signals for protons and carbons located near the binding sites. mdpi.com For example, in a Zn(II) complex with a Schiff base ligand, the signal for the azomethine proton (-CH=N) was observed to shift downfield compared to the free ligand, confirming the involvement of the azomethine nitrogen in coordination. mdpi.com

Mass Spectrometry: Mass spectrometry is used to confirm the molecular composition of the synthesized complexes by identifying the molecular ion peak [M]⁺ or related fragments like [M+H]⁺, which corresponds to the expected molecular weight of the compound. uwc.ac.za

Biological Activity of this compound Metal Complexes

The coordination of this compound and its derivatives with metal ions has emerged as a significant area of research, primarily due to the potential for creating novel therapeutic agents. These metal complexes often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.com The chelation of a metal ion to a pyrazine-based ligand can lead to a compound with significantly different and often enhanced biological efficacy compared to the free, uncomplexed ligand. bendola.commdpi.com

Research has demonstrated that metal complexes of pyrazine derivatives are active against various pathogens. For instance, new coordination compounds of manganese(II), iron(III), cobalt(II), and nickel(II) with the ligand N′-benzylidenepyrazine-2-carbohydrazonamide have been synthesized and screened for in vitro antibacterial and antifungal activities. nih.govmdpi.com Similarly, complexes of Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), and UO₂(VI) with the Schiff base ligand N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide were evaluated for their biological action against several bacterial and fungal strains. bendola.com

Beyond antimicrobial applications, these complexes have shown promise in anticancer research. Preliminary studies indicate that certain derivatives of pyrazine-2-carboximidohydrazide (B12341466) may have antitumor properties, with some inhibiting specific cancer cell lines. The introduction of a metal center into the molecular structure is a key factor in modulating this biological activity.

Enhanced or Modulated Biological Profiles

A consistent finding in the study of this compound metal complexes is the enhancement or modulation of biological activity upon complexation. In many cases, the metal complexes are more potent than the free ligands. bendola.commdpi.com

This enhancement is particularly notable in their anticancer activity. For example, while the free ligand N′-benzylidenepyrazine-2-carbohydrazonamide showed some cytotoxicity, its cobalt(II) and nickel(II) complexes, Co(L)Cl₂ and Ni(L)Cl₂∙C₂H₅OH, demonstrated significantly higher cytotoxicity against U87 MG glioblastoma cells. nih.gov Notably, the complexation also led to a decrease in toxicity towards normal cells. nih.gov In another study, metal complexes of a Schiff base derived from 2-aminopyrazine (B29847) and salicylaldehyde (B1680747) were found to have better anticancer activities compared to the ligand itself, with the copper(II) complex showing high activity across several cancer cell lines. mdpi.com

The antibacterial and antifungal efficacy is also frequently improved. In a study involving a hydrazone Schiff base ligand, N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide, all its synthesized metal complexes with Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), and UO₂(VI) showed better biological efficacy than the free ligand against a panel of bacteria and fungi. bendola.com Similarly, iron(III) and cobalt(II) complexes of N′-benzylidenepyrazine-2-carbohydrazonamide displayed strong selective or good bioactivity against certain Gram-positive bacteria. mdpi.com

| Ligand Derivative | Metal Ion(s) | Observed Enhancement | Reference |

|---|---|---|---|

| N′-benzylidenepyrazine-2-carbohydrazonamide | Co(II), Ni(II) | Significant increase in cytotoxicity against U87 MG cancer cells. | nih.gov |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Fe(III), Co(II) | Strong selective or good bacteriostatic activity against Gram-positive cocci. | mdpi.com |

| N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), UO₂(VI) | All complexes showed better antibacterial and antifungal efficacy than the free ligand. | bendola.com |

| 2-((Pyrazine-2-ylimino)methyl)phenol | Cu(II) | Higher anticancer activity towards Ovra3, M14, and HOP-62 cancer cell lines compared to the free ligand. | mdpi.com |

Investigating Metal-Mediated Mechanisms of Action

The enhanced biological activity of these metal complexes is attributed to several metal-mediated mechanisms. The coordination of the metal ion can significantly alter the chemical and physical properties of the pyrazine-based ligand, which in turn affects its interaction with biological targets.

One proposed mechanism is the increased lipophilicity of the complex. According to Tweedy’s chelation theory, chelation can enhance the lipophilic character of the central metal atom. This increased lipid solubility allows the complex to more easily permeate through the lipid layers of cell membranes, such as those of bacteria, leading to higher intracellular concentrations and increased efficacy.

Another significant mechanism involves the generation of reactive oxygen species (ROS) and interaction with DNA. Cobalt(II) complexes, for instance, are thought to exert their anticancer effects through better DNA-targeting properties and the generation of ROS within mitochondria. researchgate.net Nickel(II) complexes coordinated with certain Schiff bases have also been shown to inhibit cancer cell growth through mechanisms involving mitochondrial dysfunction and the accumulation of intracellular ROS. mdpi.comresearchgate.net The ability of pyrazine-2-carboximidohydrazide derivatives to enhance DNA denaturation suggests that DNA is a key molecular target.

Furthermore, the metal center can play a crucial role in binding to specific molecular targets. The biological activity of N'-hydroxythis compound, for example, is linked to its ability to act as an enzyme inhibitor by binding to active sites. A preclinical study demonstrated that a derivative of this compound could effectively reduce tumor growth by inhibiting ATR kinase activity. The geometry and electronic properties of the metal complex, dictated by the metal ion and the ligand's coordination mode, are critical in determining the specificity and strength of these interactions.

Applications in Catalysis